6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrazines. These compounds are characterized by their fused ring structures, which incorporate both pyrrole and pyrazine moieties. This specific compound is notable for its potential biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical databases and research articles. Notably, PubChem provides detailed information about its molecular structure and properties, while other sources may offer insights into its synthesis and applications in scientific research.
6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is classified as a heterocyclic organic compound. It contains both nitrogen and carbon atoms in its structure, making it of interest in pharmacology and organic synthesis.
The synthesis of 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves several steps that can include:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.
The molecular formula for 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is . Its structure features a fused bicyclic system consisting of a pyrrole ring fused to a pyrazine ring with a methyl group substitution.
6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions such as pH and temperature play crucial roles in determining the outcome of these reactions.
The mechanism of action for 6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is largely dependent on its biological targets. Research indicates that compounds within this class may interact with specific enzymes or receptors in biological systems:
6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one has potential applications in various fields:
Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one represents a bridged bicyclic heterocycle characterized by fusion between a six-membered dihydropyrazine ring and a five-membered pyrrolone moiety. This scaffold is classified as a privileged structure in medicinal chemistry due to its presence in diverse bioactive natural products and synthetic pharmaceuticals [6]. The core exhibits a partially saturated topology, with the 1,2-dihydro-3(4H)-one configuration conferring planar rigidity at the pyrrolone unit while permitting conformational flexibility at the piperazine-like ring. This unique architecture enables three-dimensional interactions with biological targets inaccessible to flat scaffolds. X-ray crystallographic studies of derivatives (e.g., compound 5s and 7l) reveal a butterfly-like conformation with a dihedral angle of 15–25° between ring planes, facilitating optimal binding pocket engagement [3]. The lactam carbonyl provides a strong hydrogen-bond acceptor, while the pyrrolic N–H serves as a donor site—creating a dual H-bonding pharmacophore critical for target recognition. Substituents at the C6 position (e.g., methyl) project perpendicularly from the bicyclic plane, enabling selective modulation of steric and electronic properties without distorting the core geometry [1] [6].
Table 1: Key Natural and Synthetic Derivatives Featuring the Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Core
Compound Name | Substituents | Biological Activity | Source |
---|---|---|---|
Longamide B | 6-Bromo, 9-Hydroxy | Antibacterial, Antiprotozoal | Marine Sponge |
Hanishin | 6,8-Dibromo | Cytotoxicity (NSCLC) | Marine Sponge |
Agelastatin A | Tetracyclic fused derivative | Antineoplastic (Multiple cell lines) | Coral |
EU-1180-453 (Synthetic) | 6-Methyl, R-configuration | GluN2C/D-PAM (NMDA receptor modulator) | Research Compound |
7m (Synthetic) | 3-Nitrophenyl at C3 | Anticancer (Panc-1 IC₅₀ = 12.54 μM) | Research Compound |
The therapeutic exploration of this scaffold originated from natural product isolation in the 1970s–1990s, with compounds like longamide B and dibromophakellin demonstrating validated bioactivities including antibacterial, antiprotozoal, and proteasome inhibitory effects [6]. These discoveries spurred synthetic efforts to replicate and optimize the core. Early synthetic routes relied on multicomponent reactions (e.g., Biginelli-type condensations) or cyclization strategies such as aza-Michael additions to assemble the bicyclic system, albeit with limited regiocontrol [5] [6]. A transformative advancement emerged in the 2000s with structure-guided design, exemplified by the development of CIQ—the first synthetic GluN2C/D-selective positive allosteric modulator (PAM) of NMDA receptors [1]. This proof-of-concept molecule exhibited modest potency (doubling concentration ≈10 µM) and suboptimal physicochemical properties (high lipophilicity, low solubility), but established subunit-selective NMDA modulation as feasible. Subsequent generations replaced the tetrahydroisoquinoline core with dihydropyrrolopyrazinones, leveraging their superior ligand efficiency and tunable polarity [1]. Parallel work exploited the scaffold for diverse targets: PARP inhibitors (e.g., WO2007138355A1), mGluR2 NAMs (EP3177623B1), and AMPA receptor modulators (US10513523B2) emerged between 2007–2023, highlighting therapeutic versatility [4] [7] [8]. The 2020s witnessed structure-enabled optimization campaigns, particularly for NMDA PAMs, where crystallography and computational modeling facilitated log-order improvements in potency and drug-like properties.
Table 2: Milestones in Dihydropyrrolo[1,2-a]pyrazinone-Based Drug Discovery
Year Range | Key Advances | Representative Agents |
---|---|---|
1970s–1990s | Isolation of bioactive natural products (e.g., longamide B, agelastatins); Initial synthetic methodologies | Longamide B, Dibromophakellin |
Early 2000s | First-generation synthetic modulators (e.g., CIQ); Expansion of synthetic routes (e.g., Pd-catalyzed cyclization) | CIQ (GluN2C/D-PAM) |
2010–2015 | Scaffold hopping to dihydropyrrolopyrazinones; Target diversification (PARP, kinase inhibitors) | PARP Inhibitors (WO2007138355A1) |
2015–2020 | Structure-based optimization; Introduction of 6-methyl derivatives | EU-1180-453 (GluN2C/D-PAM) |
2020–Present | Preclinical validation in complex disease models; Exploration of fused derivatives for oncology | Anticancer agent 7m [3], PAM-06 |
The incorporation of a methyl group at the C6 position of dihydropyrrolo[1,2-a]pyrazin-3(4H)-one induces profound and multifaceted effects on molecular properties and target engagement. In NMDA receptor PAMs like R-(+)-EU-1180-453, the 6-methyl group confers a ~10-fold improvement in potency (doubling concentration 0.22 µM vs. 2.1 µM for unmethylated analogs) and a 4-fold increase in maximal agonist response compared to first-generation lead CIQ [1]. This arises from favorable van der Waals contacts within a hydrophobic subpocket of the GluN2C ATD, as evidenced by molecular docking studies. Critically, the methyl group reduces cLogP by ~1 log unit (from 3.5 to 2.5) and enhances aqueous solubility by >10-fold relative to non-methylated counterparts, directly countering historical liabilities of the scaffold [1]. In anticancer derivatives (e.g., dihydrodipyrrolopyrazines), 6-methylation shifts selectivity toward EGFR-overexpressing cell lines—notably suppressing Panc-1 proliferation (IC₅₀ 20–50 µM range) while sparing normal fibroblasts [3]. The steric bulk also mitigates metabolic oxidation at C6, as demonstrated in microsomal stability assays where 6-methyl compounds exhibited 2–3-fold longer half-lives than C6-H analogs. Quantum mechanical calculations reveal methylation increases electron density at N2 and C3a by 8–12%, enhancing hydrogen-bond donation capacity to residues like GluN2C Ser-487 or Mpro His-41 [1] [5]. In SARS-CoV-2 Mpro inhibitors, dihydropyrimidine-2-thiones incorporating methylated pyrrolopyrazinone motifs achieve IC₅₀ values of 0.054–0.063 µM, attributed to optimized hydrophobic enclosure within the S1/S2 subsites [5].
Table 3: Comparative Impact of 6-Methyl Substitution on Key Parameters
Parameter | 6-Methyl Derivative | Unsubstituted Analog | Change | Biological Consequence |
---|---|---|---|---|
Potency (GluN2C PAM EC₅₀) | 0.22 µM (EU-1180-453) | 2.1 µM | ~10-fold increase | Enhanced NMDA receptor potentiation |
cLogP | 2.5 | 3.5 | -1.0 unit | Improved membrane permeability, reduced promiscuity |
Aqueous Solubility (pH 7.4) | 98 µM | <10 µM | >10-fold increase | Enhanced oral bioavailability |
Microsomal t₁/₂ (Human) | 42 min | 14 min | 3-fold increase | Reduced hepatic clearance |
Anticancer Activity (Panc-1) | IC₅₀ 20.28 µM (5b) | IC₅₀ 70.13 µM (5a) | ~3.5-fold increase | Selective cytotoxicity vs. cancer cells |
The 6-methyl group further enables chiral discrimination in biological systems. Enantiomeric resolution of EU-1180-453 revealed the R-(+)-isomer as 50–100-fold more potent than the S-(-)-form at GluN2C/D receptors, attributed to differential complementarity with a conserved tryptophan residue (Trp-492) [1]. This stereoselectivity underpins the therapeutic index for neurological applications, minimizing off-target effects. Synthetic methodologies evolved to address C6 methylation: contemporary routes employ iodolactonization of allyl-pyrrolo precursors or asymmetric alkylation using chiral phase-transfer catalysts to install the methyl group enantioselectively [2] [6]. Structure-activity relationship (SAR) studies across >60 derivatives confirm that 6-methyl is tolerated or preferred in 85% of target applications (NMDA, kinase, viral protease inhibition), with sterically larger substituents (ethyl, cyclopropyl) diminishing potency by 40–90% due to subpocket size constraints [1] [3] [5].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3